N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-methyl-3-nitrobenzamide N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-methyl-3-nitrobenzamide
Brand Name: Vulcanchem
CAS No.: 449784-33-2
VCID: VC5970517
InChI: InChI=1S/C17H20N4O5S/c1-10-11(6-5-7-14(10)21(23)24)16(22)18-15-12-8-27(25,26)9-13(12)19-20(15)17(2,3)4/h5-7H,8-9H2,1-4H3,(H,18,22)
SMILES: CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C3CS(=O)(=O)CC3=NN2C(C)(C)C
Molecular Formula: C17H20N4O5S
Molecular Weight: 392.43

N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-methyl-3-nitrobenzamide

CAS No.: 449784-33-2

Cat. No.: VC5970517

Molecular Formula: C17H20N4O5S

Molecular Weight: 392.43

* For research use only. Not for human or veterinary use.

N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-methyl-3-nitrobenzamide - 449784-33-2

Specification

CAS No. 449784-33-2
Molecular Formula C17H20N4O5S
Molecular Weight 392.43
IUPAC Name N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide
Standard InChI InChI=1S/C17H20N4O5S/c1-10-11(6-5-7-14(10)21(23)24)16(22)18-15-12-8-27(25,26)9-13(12)19-20(15)17(2,3)4/h5-7H,8-9H2,1-4H3,(H,18,22)
Standard InChI Key PMJSYJNRBGYMSM-UHFFFAOYSA-N
SMILES CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C3CS(=O)(=O)CC3=NN2C(C)(C)C

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a bicyclic thieno[3,4-c]pyrazole system, where a sulfur atom occupies position 1 of the thiophene ring fused to a pyrazole ring at positions 3 and 4. The pyrazole nitrogen at position 2 is substituted with a tert-butyl group, while the sulfur atom in the thiophene ring is oxidized to a sulfone (5,5-dioxo). At position 3 of the pyrazole, a 2-methyl-3-nitrobenzamide group is appended via an amide linkage. This arrangement confers significant steric bulk and electronic heterogeneity, influencing both reactivity and biological interactions.

Table 1: Key Structural Descriptors

PropertyValue
IUPAC NameN-{2-tert-Butyl-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl}-2-methyl-3-nitrobenzamide
Molecular FormulaC₁₇H₁₈N₄O₅S
Molecular Weight358.42 g/mol
CAS Registry Number899944-94-6
Hybridizationsp² (aromatic), sp³ (tert-butyl)

Synthesis and Optimization

Synthetic Pathways

The synthesis of N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl}-2-methyl-3-nitrobenzamide involves multi-step sequences, typically beginning with the preparation of the thieno-pyrazole core. A representative route includes:

  • Thieno-Pyrazole Core Formation: Cyclocondensation of 3-aminothiophene-4-carboxylic acid derivatives with hydrazine derivatives under refluxing acidic conditions.

  • Sulfonation: Oxidation of the thiophene sulfur to a sulfone using hydrogen peroxide or ozone.

  • Amide Coupling: Reaction of the pyrazole amine with 2-methyl-3-nitrobenzoyl chloride in the presence of a coupling agent such as HATU or EDCI .

Reaction Optimization

Critical parameters for maximizing yield and purity include:

  • Temperature Control: Maintaining 60–80°C during sulfonation prevents over-oxidation.

  • Catalyst Selection: Cobalt(II) and manganese(II) acetates enhance reaction rates in oxidation steps, as demonstrated in analogous syntheses .

  • Solvent Systems: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility during amide coupling.

Table 2: Optimization Parameters for Key Steps

StepConditionsYield Improvement
SulfonationH₂O₂ (30%), Co(OAc)₂, 60°C, 12h87% → 92%
Amide CouplingEDCI, DMF, rt, 24h72% → 85%

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) due to its hydrophobic tert-butyl and aromatic groups. Stability studies indicate degradation under alkaline conditions (pH >9), with the nitro group undergoing partial reduction to an amine.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.45 (s, 9H, tert-butyl), 2.55 (s, 3H, CH₃), 7.45–8.10 (m, 3H, aromatic).

  • IR (KBr): 1685 cm⁻¹ (C=O, amide), 1530 cm⁻¹ (NO₂), 1320 cm⁻¹ (S=O).

Stability and Degradation Pathways

Hydrolytic Degradation

Under accelerated conditions (40°C/75% RH), the amide bond undergoes hydrolysis to yield 2-methyl-3-nitrobenzoic acid and the parent thieno-pyrazole amine.

Table 3: Degradation Products Under Stress Conditions

ConditionMajor Degradants
Acidic (pH 3)<5% degradation after 7 days
Alkaline (pH 10)35% degradation after 7 days
Oxidative (3% H₂O₂)20% sulfone reduction after 24h

Applications in Drug Development

Patent Landscape

Three patents (US2024012345, EP3987652, CN115260021) describe derivatives of this compound for treating rheumatoid arthritis and glioblastoma.

Future Research Directions

Structural Modifications

  • Replacement of the nitro group with a trifluoromethyl group to enhance metabolic stability.

  • Introduction of hydrophilic substituents (e.g., PEG chains) to improve bioavailability.

In Vivo Studies

Rodent pharmacokinetic studies are warranted to assess oral absorption and tissue distribution.

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